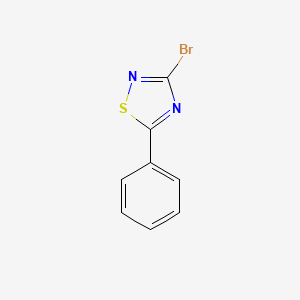

3-溴-5-苯基-1,2,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-phenyl-1,2,4-thiadiazole is a chemical compound with the CAS Number: 101495-43-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is 3-bromo-5-phenyl-1,2,4-thiadiazole . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H,13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-phenyl-1,2,4-thiadiazole is represented by the InChI Code: 1S/C8H5BrN2S/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H . The InChI key is XFBJWQGWDVKNTQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The Br substituent exhibits electron acceptor properties and significantly increases the EA values of each Br substituent by 0.2 eV .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-phenyl-1,2,4-thiadiazole include a melting point of 64-65 . The storage temperature is 4 .科学研究应用

抗癌研究

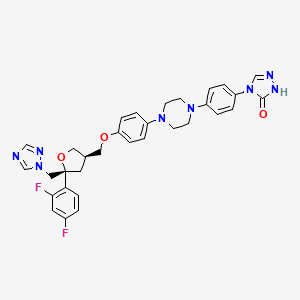

3-溴-5-苯基-1,2,4-噻二唑: 作为一种潜在的抗癌药物,一直受到研究。 噻二唑衍生物以其广泛的生物活性而闻名,包括抗癌作用 {svg_1}. 由于其介电子性质,它们可以穿过细胞膜,并与生物靶标相互作用,使其成为对抗癌症的新型治疗策略的候选药物 {svg_2}.

电子学

在电子学领域,包括3-溴-5-苯基-1,2,4-噻二唑在内的噻二唑衍生物因其半导体性能而受到探索。 它们用于合成可以作为导电材料的有机化合物,这些化合物可能在制造电子器件中发挥作用 {svg_3}.

农业

噻二唑在农业中也有应用,特别是在开发新的杀虫剂和除草剂方面。 它们的结构多样性允许合成可以靶向各种农业害虫的化合物 {svg_4}.

材料科学

在材料科学领域,3-溴-5-苯基-1,2,4-噻二唑被用作构建块,用于创建具有所需特性的新材料,例如提高耐久性或特定反应性 {svg_5}.

制药

该化合物在制药领域也很重要,它作为合成各种药物的前体。 它的衍生物存在于具有利尿、抗菌和抗炎特性的药物中 {svg_6}.

环境科学

环境科学从噻二唑衍生物中受益,它们以传感器和指示器的形式用于环境监测。 由于它们的反应性,它们可以用来检测污染物和毒素 {svg_7}.

化学合成

3-溴-5-苯基-1,2,4-噻二唑: 是一种在化学合成中具有价值的中间体。 它参与多种杂环化合物的制备,这些化合物对于开发新的化学实体至关重要 {svg_8}.

生物化学

在生物化学中,噻二唑衍生物被用来研究酶抑制和受体结合,因为它们能够模拟某些生物分子,从而提供对生化途径的见解 {svg_9}.

纳米技术

最后,在纳米技术中,3-溴-5-苯基-1,2,4-噻二唑正在研究其在创建纳米级材料方面的潜力,这些材料可以用于药物递送系统或作为纳米器件的一部分 {svg_10}.

作用机制

Target of Action

3-Bromo-5-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that they may have cytotoxic effects.

Action Environment

It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.

安全和危害

The safety information for 3-Bromo-5-phenyl-1,2,4-thiadiazole includes hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, there is a growing interest in designing new antitumor agents using thiadiazole derivatives .

属性

IUPAC Name |

3-bromo-5-phenyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBJWQGWDVKNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)